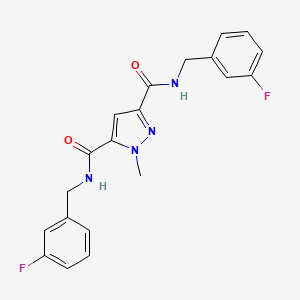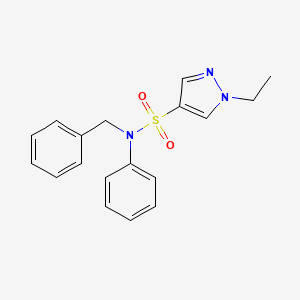![molecular formula C21H20BrN3O4S B10954479 1-(1,3-Benzodioxol-5-ylmethyl)-1-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-ethylthiourea](/img/structure/B10954479.png)
1-(1,3-Benzodioxol-5-ylmethyl)-1-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-ethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-ETHYLTHIOUREA is a complex organic compound characterized by its unique structural components. This compound features a benzodioxole moiety, a bromophenyl group, and a thiourea linkage, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-ETHYLTHIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and bromophenyl intermediates, followed by their coupling through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-ETHYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-ETHYLTHIOUREA has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its unique structural properties.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-ETHYLTHIOUREA involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological effects. The compound’s thiourea linkage plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-BIS(1,3-BENZODIOXOL-5-YLMETHYLENE)-1-METHYL-4-PIPERIDINONE
- 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID
- 4-BENZO(1,3)DIOXOL-5-YL-BUTAN-2-ONE
Uniqueness
Compared to these similar compounds, N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-ETHYLTHIOUREA stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse applications and potential in various fields of research.
Propriétés
Formule moléculaire |
C21H20BrN3O4S |
|---|---|
Poids moléculaire |
490.4 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)-1-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-ethylthiourea |
InChI |
InChI=1S/C21H20BrN3O4S/c1-2-23-21(30)24(11-13-3-8-17-18(9-13)29-12-28-17)16-10-19(26)25(20(16)27)15-6-4-14(22)5-7-15/h3-9,16H,2,10-12H2,1H3,(H,23,30) |
Clé InChI |
ROJNLRWPUGWHBE-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)N(CC1=CC2=C(C=C1)OCO2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10954400.png)
![6-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10954409.png)
![1-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}octahydroquinolin-4(1H)-one](/img/structure/B10954412.png)

![1-({1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)octahydroquinolin-4(1H)-one](/img/structure/B10954419.png)

![Ethyl 2-{5-[(4-chloro-1H-pyrazol-1-YL)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate](/img/structure/B10954432.png)
![ethyl 2-{butyl[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10954438.png)
![4-{[(E)-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10954441.png)


![ethyl 2-{butan-2-yl[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10954456.png)
![1-methyl-4-{[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10954464.png)
![5-{[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10954471.png)
